![molecular formula C33H51O3PSi2 B15288033 [(2E)-2-[(3S,5R)-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylenecyclohexylidene]ethyl]diphenyl-Phosphine oxide CAS No. 227961-44-6](/img/structure/B15288033.png)
[(2E)-2-[(3S,5R)-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylenecyclohexylidene]ethyl]diphenyl-Phosphine oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2E)-2-[(3S,5R)-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylenecyclohexylidene]ethyl]diphenyl-Phosphine oxide is a complex organic compound with a unique structure that includes both phosphine oxide and silyl ether functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2E)-2-[(3S,5R)-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylenecyclohexylidene]ethyl]diphenyl-Phosphine oxide typically involves multiple steps. One common approach is to start with the cyclohexylidene precursor, which is then functionalized with silyl groups and phosphine oxide. The reaction conditions often require the use of strong bases and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
[(2E)-2-[(3S,5R)-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylenecyclohexylidene]ethyl]diphenyl-Phosphine oxide can undergo various types of chemical reactions, including:
Oxidation: The phosphine oxide group can be further oxidized under specific conditions.
Reduction: The compound can be reduced to form phosphines, which are valuable intermediates in organic synthesis.
Substitution: The silyl ether groups can be substituted with other functional groups, allowing for further modification of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the phosphine oxide group typically yields the corresponding phosphine, while substitution of the silyl ether groups can lead to a variety of functionalized derivatives.
Scientific Research Applications
[(2E)-2-[(3S,5R)-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylenecyclohexylidene]ethyl]diphenyl-Phosphine oxide has several scientific research applications:
Chemistry: It is used as a ligand in organometallic catalysis, facilitating various chemical transformations.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where phosphine oxide derivatives have shown promise.
Industry: The compound is used in the synthesis of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which [(2E)-2-[(3S,5R)-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylenecyclohexylidene]ethyl]diphenyl-Phosphine oxide exerts its effects involves its interaction with specific molecular targets. The phosphine oxide group can coordinate with metal centers, enhancing catalytic activity. Additionally, the silyl ether groups provide stability and solubility, allowing the compound to function effectively in various environments.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine oxide: A simpler phosphine oxide with similar catalytic properties.
Bis(trimethylsilyl) ether: A silyl ether compound with comparable stability and reactivity.
Uniqueness
[(2E)-2-[(3S,5R)-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylenecyclohexylidene]ethyl]diphenyl-Phosphine oxide is unique due to its combination of phosphine oxide and silyl ether functionalities, which provide a balance of reactivity and stability not found in simpler compounds. This makes it a versatile tool in both research and industrial applications.
Properties
CAS No. |
227961-44-6 |
|---|---|
Molecular Formula |
C33H51O3PSi2 |
Molecular Weight |
582.9 g/mol |
IUPAC Name |
tert-butyl-[(1R,3S,5E)-3-[tert-butyl(dimethyl)silyl]oxy-5-(2-diphenylphosphorylethylidene)-4-methylidenecyclohexyl]oxy-dimethylsilane |
InChI |
InChI=1S/C33H51O3PSi2/c1-26-27(22-23-37(34,29-18-14-12-15-19-29)30-20-16-13-17-21-30)24-28(35-38(8,9)32(2,3)4)25-31(26)36-39(10,11)33(5,6)7/h12-22,28,31H,1,23-25H2,2-11H3/b27-22+/t28-,31+/m1/s1 |
InChI Key |
MDDUHVRJJAFRAU-BVBVCFNGSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@H]1C[C@@H](C(=C)/C(=C/CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)/C1)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CC(C(=C)C(=CCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C1)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


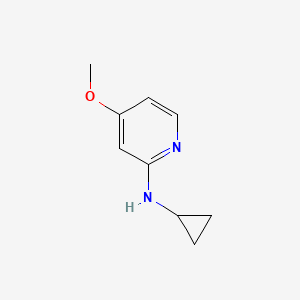
![3-[(3-Carboxy-4-hydroxyphenyl)diazenyl]-2-hydroxybenzoic acid](/img/structure/B15287971.png)

![2-amino-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]acetamide](/img/structure/B15287988.png)
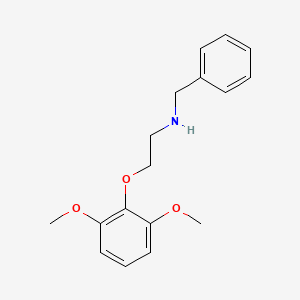

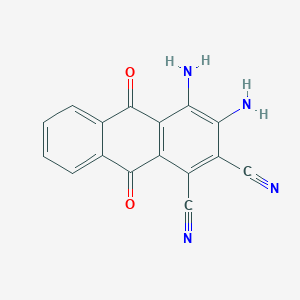
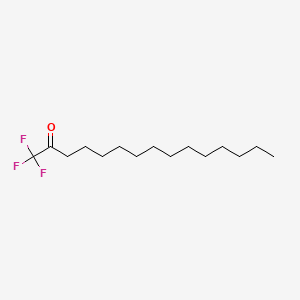
![2-[4-Aminopentyl(propyl)amino]ethanol](/img/structure/B15288011.png)
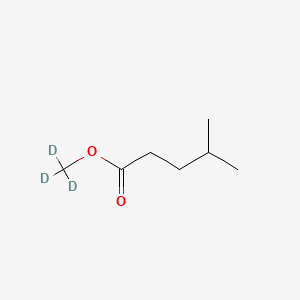
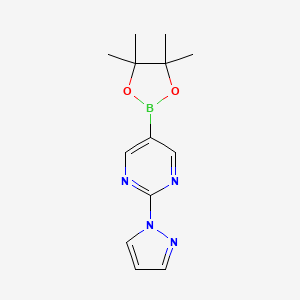
![(8beta)-N-[[[3-(Dimethylamino)propyl]amino]carbonyl]-N-ethyl-6-(2-propen-1-yl)-ergoline-8-carboxamide](/img/structure/B15288031.png)
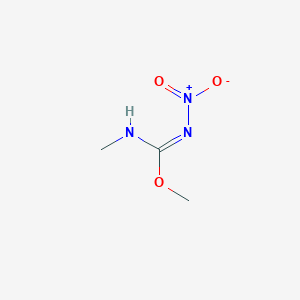
![2-Pyridinecarbonitrile, 5-bromo-3-[2-(3-chlorophenyl)ethyl]-](/img/structure/B15288038.png)
